2-Amino-3,5-dimethoxybenzonitrile
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Overview
Description
2-Amino-3,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring amino and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dimethoxybenzonitrile typically involves the nitration of 3,5-dimethoxyaniline followed by a Sandmeyer reaction to introduce the nitrile group. The reaction conditions often include the use of sodium nitrite and copper(I) cyanide under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dimethoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzonitrile
- 2,3-Dimethoxybenzonitrile
- 2,4-Dimethoxybenzonitrile
- 2,5-Dimethoxybenzonitrile
Uniqueness
2-Amino-3,5-dimethoxybenzonitrile is unique due to the specific positioning of its amino and methoxy groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological activities and applications in various fields .
Properties
CAS No. |
63096-44-6 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
IKOPSGDYHPLOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)C#N |
Origin of Product |
United States |
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